2,4,6-Triethylaniline

概要

説明

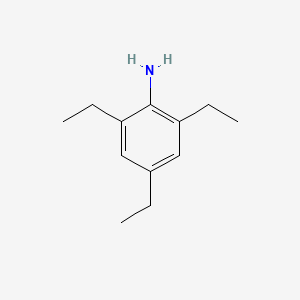

2,4,6-Triethylaniline is an organic compound with the molecular formula C12H19N It is an aromatic amine, characterized by the presence of an aniline group substituted with ethyl groups at the 2, 4, and 6 positions on the benzene ring

作用機序

Target of Action

2,4,6-Triethylaniline is an organic compound with the formula (CH3)3C6H2NH2 . It is an aromatic amine that is primarily used as a precursor to dyes . The primary targets of this compound are the molecules that are involved in the dye formation process.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is prepared by selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline . This process allows the compound to bind to its targets and induce changes that lead to the formation of dyes.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of dyes. The compound acts as a building block to a variety of bulky ligands . Condensation with glyoxal gives the 1,2-diimine ligands . These ligands are useful precursors to popular NHC ligands including IMes .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . It is also known to inhibit CYP1A2 and CYP2D6 . These properties can impact the bioavailability of the compound, affecting its distribution and elimination in the body.

生化学分析

Biochemical Properties

Despite extensive searches, there is currently limited information available on the specific biochemical properties of 2,4,6-Triethylaniline

Molecular Mechanism

The molecular mechanism of action of this compound remains largely unexplored

Temporal Effects in Laboratory Settings

There is currently no available data on the changes in the effects of this compound over time in laboratory settings . Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

準備方法

Synthetic Routes and Reaction Conditions: 2,4,6-Triethylaniline can be synthesized through several methods. One common approach involves the selective nitration of mesitylene (1,3,5-triethylbenzene) followed by reduction of the resulting nitro compound to the corresponding aniline. The nitration is typically carried out using a mixture of sulfuric acid and nitric acid at low temperatures to avoid oxidation of the ethyl groups. The nitro compound is then reduced using iron powder and hydrochloric acid under controlled conditions to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic hydrogenation for the reduction step is also common, as it offers better control over reaction conditions and product purity.

化学反応の分析

Types of Reactions: 2,4,6-Triethylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using chlorine or bromine, nitration using mixed acid, and sulfonation using sulfuric acid.

Major Products:

Oxidation: Quinones, nitroso compounds.

Reduction: Secondary and tertiary amines.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学的研究の応用

2,4,6-Triethylaniline has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of dyes and pigments. The compound’s ability to undergo various substitution reactions makes it valuable in organic synthesis.

Biology: Research into its potential as a building block for biologically active molecules is ongoing.

Medicine: It is being explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

類似化合物との比較

2,4,6-Trimethylaniline: Similar in structure but with methyl groups instead of ethyl groups.

2,4,6-Tribromoaniline: Contains bromine atoms instead of ethyl groups, leading to different reactivity and applications.

2,4,6-Trichloroaniline: Contains chlorine atoms, used in the synthesis of herbicides and other agrochemicals.

Uniqueness: 2,4,6-Triethylaniline’s unique feature is the presence of ethyl groups, which provide different steric and electronic effects compared to methyl, bromo, or chloro substituents. This makes it particularly useful in specific synthetic applications where these effects are desirable.

生物活性

2,4,6-Triethylaniline (TEA) is an aromatic amine with significant biological activity, particularly in the context of its potential carcinogenic effects and its role in various biochemical processes. This article provides a comprehensive overview of the biological activity of TEA based on diverse research findings, including case studies and experimental data.

TEA is primarily used in the synthesis of dyes and as an intermediate in the production of various chemicals. Its chemical structure allows it to participate in numerous reactions, making it a valuable compound in both industrial and research settings.

Carcinogenicity Studies

Several studies have investigated the carcinogenic potential of TEA. Notably:

- Weisburger et al. (1978) conducted an 18-month dietary exposure study on male and female Charles River CD rats, which indicated increased incidences of hepatocellular carcinoma and other tumors in males. No significant tumor findings were observed in females during this study .

- Kovi and Morris (1976) reported similar findings with female Buffalo strain rats, noting occurrences of pituitary tumors and hepatomas after prolonged exposure .

- A two-year study involving male Charles River Sprague-Dawley rats revealed increases in rare liver cholangiocarcinoma and hepatomas, alongside DNA breaks in Chinese hamster lung fibroblast V79 cells .

The biological effects of TEA are largely attributed to its metabolic activation:

- TEA can be metabolized into N-hydroxylated metabolites, which are implicated in the activation of various carcinogenic aromatic amines. This metabolic pathway is crucial for understanding its toxicological profile .

- The compound has been shown to induce methemoglobinemia and anemia in animal models, indicating its potential to interfere with normal hemoglobin function .

Toxicological Profile

TEA poses several health risks due to its toxicological properties:

- Acute Toxicity : TEA is classified as acutely toxic via inhalation and dermal contact. It can cause irritation to the skin and eyes, alongside systemic effects if ingested or absorbed .

- Chronic Exposure : Long-term exposure has been linked to serious health concerns, including cancer development. The IARC has classified certain aromatic amines as probable human carcinogens based on sufficient evidence from animal studies .

Case Studies

- Liver Tumor Induction : In a study involving Fischer 344 rats exposed to 2,4,5-trimethylaniline (a structural analogue), significant incidences of liver tumors were observed at high doses (200 ppm and 800 ppm) over 101 weeks. The results indicated a dose-dependent relationship with tumor formation .

- Hydrolysis Kinetics : Research on the hydrolysis of di-2,4,6-trimethylaniline phosphate revealed insights into its chemical reactivity under acidic conditions. The kinetic studies suggested a bimolecular reaction mechanism influenced by acid concentration .

Summary Table of Key Findings

| Study Reference | Subject | Key Findings |

|---|---|---|

| Weisburger et al. (1978) | Rats | Increased liver tumors in males |

| Kovi and Morris (1976) | Rats | Pituitary tumors observed |

| Hydrolysis Study | Chemical Reaction | Bimolecular hydrolysis mechanism identified |

特性

IUPAC Name |

2,4,6-triethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-9-7-10(5-2)12(13)11(6-3)8-9/h7-8H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWHZMGVPAUALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)CC)N)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512629 | |

| Record name | 2,4,6-Triethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19779-32-9 | |

| Record name | 2,4,6-Triethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。